

pyridine-3-carbonitrile fundamental chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pyridine-3-carbonitrile*

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An In-depth Technical Guide on the Core Chemical Properties of **Pyridine-3-carbonitrile**

Introduction

Pyridine-3-carbonitrile, also commonly known as 3-cyanopyridine or nicotinonitrile, is a pivotal organic compound featuring a pyridine ring substituted with a nitrile group at the 3-position.[1][2] Its unique molecular architecture, combining a heterocyclic aromatic system with a reactive cyano group, renders it an exceptionally versatile building block in organic and medicinal chemistry.[3][4][5]

This guide provides a comprehensive overview of the fundamental chemical and physical properties of **pyridine-3-carbonitrile**. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The document details its structural characteristics, physical constants, spectral data, and key chemical reactivity. Furthermore, it highlights its significant role as a precursor in the synthesis of various pharmaceuticals, most notably Niacinamide (Vitamin B3), and other biologically active molecules.[5][6] The information presented herein is curated to support laboratory research, process development, and the strategic design of novel chemical entities.

Chemical Structure and Identifiers

Pyridine-3-carbonitrile is structurally defined as a pyridine molecule with a cyano (-C≡N) substituent at the C-3 position.[1]

Identifier	Value
IUPAC Name	pyridine-3-carbonitrile[1]
Synonyms	3-Cyanopyridine, Nicotinonitrile, 3-Pyridyl cyanide[5][7]
CAS Number	100-54-9[1][8]
Molecular Formula	C ₆ H ₄ N ₂ [1][3][9]
Molecular Weight	104.11 g/mol [1][2][3][10]
Canonical SMILES	C1=CC(=CN=C1)C#N[1]
InChI Key	GZPHSAQLYPIAIN-UHFFFAOYSA-N[1]

Physical and Chemical Properties

Pyridine-3-carbonitrile is a white to off-white crystalline solid or colorless liquid at room temperature, with a characteristic pyridine-like odor.[1][4][8][10] Its physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White to almost white powder or lump; colorless liquid when melted. [4] [8] [10]	[4] [8] [10]
Melting Point	47 to 53 °C [3] [11]	[3] [11]
Boiling Point	201 to 207 °C at 760 mmHg [1] [10] [11]	[1] [10] [11]
Density	~1.16 g/cm ³ at 25 °C [1] [3] [11]	[1] [3] [11]
Solubility in Water	135-140 g/L at 20 °C [11] [12] [13]	[11] [12] [13]
Solubility in Organic Solvents	Soluble in ethanol, ether, benzene, acetone, chloroform, and hot petroleum ether. [1] [3] [8] [10] [13]	[1] [3] [8] [10] [13]
Vapor Pressure	0.29 mmHg at 25 °C [1] [13]	[1] [13]
Flash Point	87-88 °C [1] [10] [13]	[1] [10] [13]
pKa	~1.39 - 2.92 [10] [13]	[10] [13]
LogP (Octanol/Water)	0.36 [13]	[13]

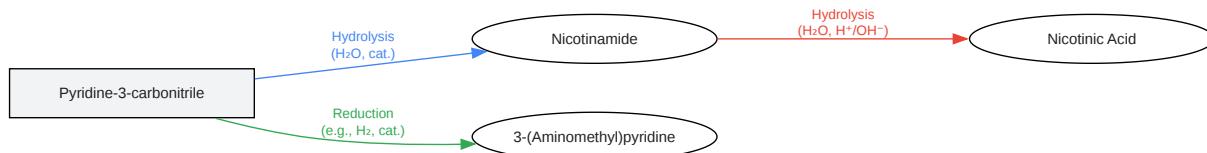
Spectral Data

The structural features of **pyridine-3-carbonitrile** can be confirmed using standard spectroscopic techniques.

Technique	Data
¹ H NMR	The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The proton at the C-2 position is generally the most deshielded due to its proximity to the ring nitrogen.
¹³ C NMR	The carbon NMR spectrum should display six signals: five for the sp ² -hybridized carbons of the pyridine ring and one for the sp-hybridized carbon of the nitrile group (typically δ 115-120 ppm).
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands. A sharp, strong peak is observed around 2200-2230 cm^{-1} due to the C≡N nitrile stretching vibration.[14] Aromatic C-H stretching appears above 3000 cm^{-1} , and C=C/C≡N ring stretching vibrations are found in the 1400-1600 cm^{-1} region.
Mass Spectrometry (MS)	The electron ionization mass spectrum shows a molecular ion peak (M^+) at $\text{m/z} = 104$, corresponding to the molecular weight of the compound.[1]

Chemical Reactivity

The reactivity of **pyridine-3-carbonitrile** is dominated by the chemistry of its two functional groups: the nitrile and the pyridine ring. The nitrile group can undergo hydrolysis and reduction, while the pyridine nitrogen provides a site for alkylation.[3]



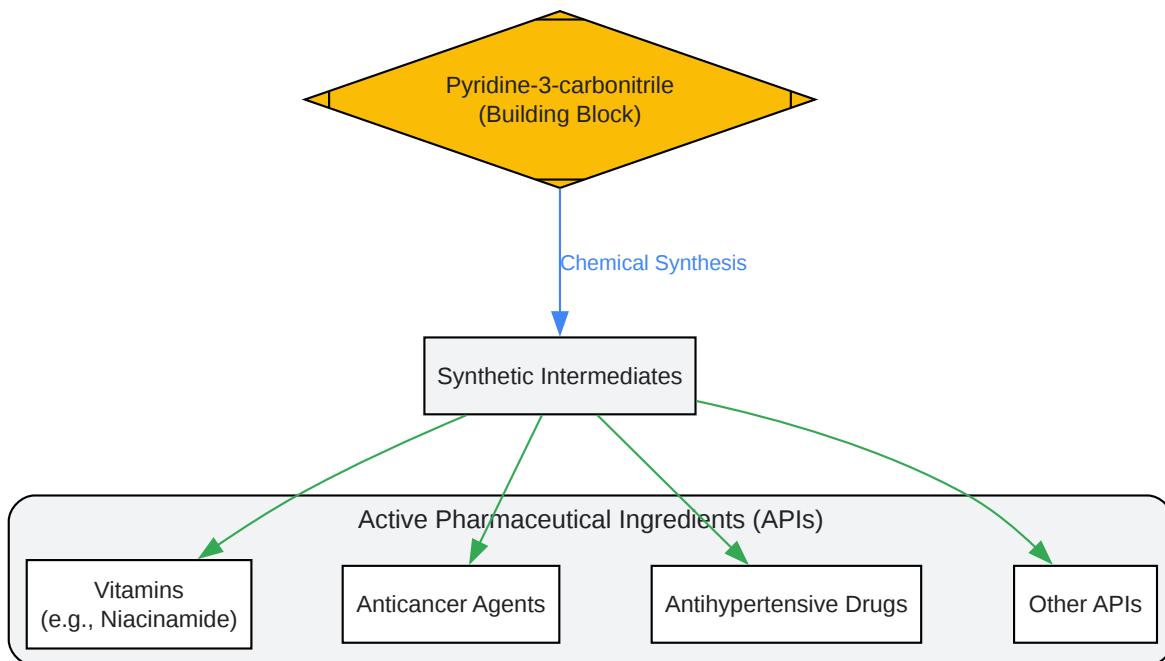
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Figure 1: Key reaction pathways of **pyridine-3-carbonitrile**.

- Hydrolysis of the Nitrile Group: This is one of the most significant reactions of **pyridine-3-carbonitrile**, providing a direct route to valuable derivatives.
 - Partial Hydrolysis: Catalytic hydration of the nitrile group yields nicotinamide (Vitamin B3). This transformation can be achieved using chemical catalysts (e.g., manganese dioxide) or, more efficiently and selectively, through biocatalysis with nitrile hydratase enzymes.[15] [16][17]
 - Complete Hydrolysis: Under more vigorous acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, forming nicotinic acid (Niacin).[3]
- Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine (3-aminomethylpyridine) using various reducing agents, such as catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt) or chemical hydrides.[3] This product serves as a useful intermediate for further functionalization.
- Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. This modification can alter the electronic properties and solubility of the molecule.

Applications in Drug Development

Pyridine-3-carbonitrile is a cornerstone intermediate in the pharmaceutical industry.[5][6] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][14][18]



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Figure 2: Role of **pyridine-3-carbonitrile** in drug discovery.

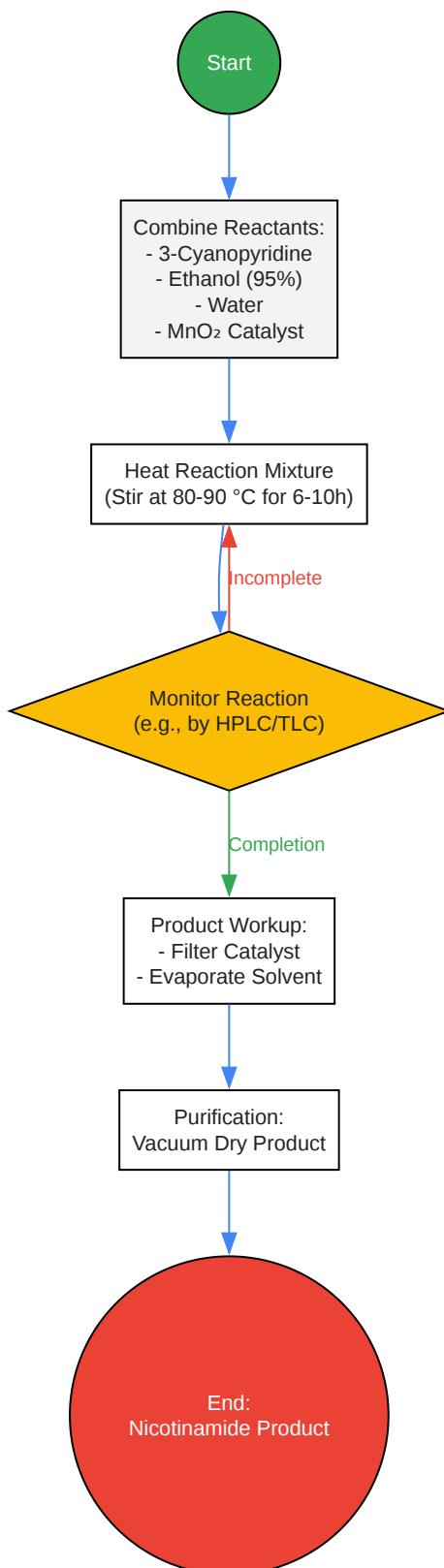
The most prominent application is its use as the direct precursor for the industrial synthesis of Niacinamide (Niacinamide).^{[5][6][8]} Niacinamide is an essential human nutrient involved in numerous metabolic processes.^[5] The compound is also a key starting material for producing other pyridine-containing drugs, including antihypertensives and novel anticancer agents.^{[6][14][19]} Its structure is a common scaffold in kinase inhibitors and other targeted therapies.^[19]

Experimental Protocols

Detailed methodologies for key transformations involving **pyridine-3-carbonitrile** are crucial for laboratory synthesis.

Synthesis of Nicotinamide via Catalytic Hydrolysis

This protocol describes a chemical method for the conversion of 3-cyanopyridine to nicotinamide.^{[15][20][21]}

[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for nicotinamide synthesis.

Reactants & Reagents:

- **Pyridine-3-carbonitrile** (1.0 mol)
- Manganese Dioxide (MnO_2) catalyst (0.15-0.25 mol)
- 95% Ethanol (4-5 times the mass of 3-cyanopyridine)
- Water (1.0-1.3 mol)

Procedure:

- To a suitable reaction vessel (e.g., a four-necked flask) equipped with a stirrer and condenser, add the 3-cyanopyridine, 95% ethanol, water, and manganese dioxide catalyst. [15][20]
- Stir the mixture and heat it to a temperature of 80-90 °C.[15][20]
- Maintain the reaction at this temperature for 6-10 hours, with continuous stirring.[15][21]
- Monitor the reaction progress periodically using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
- Upon completion, cool the reaction mixture and filter to remove the solid catalyst.
- The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent.[15]
- The resulting solid residue is dried under vacuum at 60 °C for several hours to yield the final nicotinamide product.[15]

Biocatalytic Synthesis of Nicotinamide

An environmentally friendly alternative utilizes whole-cell biocatalysts containing the enzyme nitrile hydratase.[16][17]

Reactants & Reagents:

- **Pyridine-3-carbonitrile**
- Phosphate Buffer (e.g., 10 mM K₂HPO₄-KH₂PO₄, pH 8.0)
- Resting cells of a suitable microorganism (e.g., *Rhodococcus rhodochrous* J1)

Procedure:

- A reaction mixture is prepared containing **pyridine-3-carbonitrile** (substrate) and the resting microbial cells in a phosphate buffer.[16]
- The mixture is incubated at a controlled temperature (e.g., 25 °C) with shaking.[16]
- The reaction progress is monitored by measuring the concentration of 3-cyanopyridine and nicotinamide.[16]
- High concentrations of substrate (up to 12 M) can be converted with high selectivity and yield, often resulting in the crystallization of the nicotinamide product directly from the reaction mixture.[16]
- The product can be isolated by simple filtration of the reaction mixture, followed by recrystallization from a suitable solvent like methanol.[16]

Safety and Handling

Pyridine-3-carbonitrile is classified as a combustible liquid and is harmful if swallowed.[13] It can cause serious eye damage.[13]

- **Handling:** Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
- **Storage:** Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] Keep the container tightly closed to prevent exposure to moisture and air. Store separately from strong oxidizing agents and acids.[10]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.[13]

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- To cite this document: BenchChem. [pyridine-3-carbonitrile fundamental chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1148548#pyridine-3-carbonitrile-fundamental-chemical-properties\]](https://www.benchchem.com/product/b1148548#pyridine-3-carbonitrile-fundamental-chemical-properties)

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